N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide

Physicochemical profiling LogP Synthetic intermediate optimization

Synthetic carbazole derivative for constructing pyrido[4,3-b]carbazole (olivacine) alkaloids with documented cytostatic activity against L1210 leukemia and human solid tumor cell lines. N-Methylacetamide terminus provides balanced protection-activation for controlled acylation and cyclocondensation, compressing synthetic sequences by 3-4 steps vs. routes starting from unsubstituted carbazole. • EINECS-listed (299-030-7) for expedited EU customs clearance under REACH • Computed LogP 3.5 and TPSA 45.3 Ų satisfy fragment-like physicochemical criteria for screening applications • Published RP-HPLC method available for direct analytical method transfer, eliminating method development investment

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 93841-60-2
Cat. No. B12671034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide
CAS93841-60-2
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC3=C2C=C(C=C3)OC)CCN(C)C(=O)C
InChIInChI=1S/C19H22N2O2/c1-12-14(9-10-21(3)13(2)22)5-7-16-17-11-15(23-4)6-8-18(17)20-19(12)16/h5-8,11,20H,9-10H2,1-4H3
InChIKeyAVOQHFGBRPLGTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 93841-60-2: Identity and Core Properties


N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide (CAS 93841-60-2) is a synthetic carbazole derivative belonging to the class of N-alkylacetamide-substituted 9H-carbazoles. It possesses a molecular formula of C19H22N2O2 and a molecular weight of 310.39 g/mol [1]. The compound features a 6-methoxy-1-methyl-9H-carbazole core linked via an ethylene spacer to an N-methylacetamide terminus, yielding a computed XLogP3-AA of 3.5 and a topological polar surface area (TPSA) of 45.3 Ų [1]. This compound is registered under EINECS 299-030-7 and UNII 7ZNH638ZG6, and is catalogued in PubChem (CID 3022622), ChemIDplus, and the FDA Global Substance Registration System [1][2]. It serves primarily as a versatile synthetic intermediate for constructing pharmacologically active pyrido[4,3-b]carbazole (olivacine-type) alkaloids with documented cytostatic and antitumor properties [3].

CAS 93841-60-2: Why Analogs Fail


Superficially similar carbazole derivatives—including the N-benzyl analog (CAS 93841-55-5), the des-ethyl acetamide (CAS 146512-32-5), and the free amine precursor (CAS 95835-25-9)—cannot be interchanged with CAS 93841-60-2 in synthetic workflows without altering downstream outcomes. The N-methylacetamide terminus of the target compound provides a specific balance of steric bulk, hydrogen-bonding capacity, and lipophilicity (LogP 3.14–3.5) that governs its reactivity in acylation, alkylation, and cyclocondensation steps leading to olivacine derivatives [1][2]. The N-benzyl analog (MW 386.49, LogP ~5.0 estimated) introduces substantially greater lipophilicity and steric encumbrance that can impede the cyclization step central to pyrido[4,3-b]carbazole formation [1]. Conversely, the free amine (CAS 95835-25-9) lacks the acetyl protecting group required for controlled, stepwise derivatization [2]. These structural differences produce quantifiable shifts in key physicochemical parameters that directly impact synthetic compatibility, intermediate isolability, and final product purity profiles.

CAS 93841-60-2: Differentiation Evidence


LogP Differentiation vs. N-Benzyl Analog

The target compound exhibits a measured LogP of 3.14 (RP-HPLC-derived experimental value) and a computed XLogP3-AA of 3.5, whereas the closest N-benzyl analog (CAS 93841-55-5) carries a substantially higher computed LogP, estimated at approximately 5.0 based on its additional phenylmethyl substituent [1][2]. This ~1.5–1.9 LogP unit difference represents a roughly 30- to 80-fold difference in octanol-water partition coefficient, directly impacting intermediate extraction efficiency, chromatographic behavior, and solubility in the polar aprotic solvents (DMF, DMSO) typically used in subsequent cyclization reactions [1].

Physicochemical profiling LogP Synthetic intermediate optimization

Drug-Likeness Profile vs. Analogs

The target compound (MW = 310.39 Da, TPSA = 45.3 Ų, HBD = 1, HBA = 2) satisfies all four Lipinski Rule-of-Five criteria and occupies a favorable fragment-like property space [1]. In contrast, the N-benzyl analog (CAS 93841-55-5; MW = 386.49 Da, TPSA ≈ 45.3 Ų but with substantially higher rotatable bond count and LogP) approaches the upper boundary of lead-like chemical space [2]. The des-ethyl analog (CAS 146512-32-5; MW = 268.31 Da) is smaller but lacks the ethylene spacer and N-methyl group that provide conformational flexibility and key SAR-modifiable vectors .

Drug-likeness Fragment-based drug discovery Physicochemical property benchmarking

Validated HPLC Method Advantage

A dedicated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established and published for CAS 93841-60-2, providing documented retention behavior and peak symmetry under simple isocratic or gradient conditions [1]. The method has been demonstrated to be scalable from analytical to preparative scale and is compatible with mass spectrometric detection upon substitution of phosphoric acid with formic acid [1]. In contrast, published, validated HPLC methods with documented retention data for the N-benzyl analog (CAS 93841-55-5) or the free amine (CAS 95835-25-9) are not readily available in the public domain, requiring de novo method development for procurement quality verification.

Analytical method validation HPLC quality control Chromatographic differentiation

Olivacine Precursor Track Record

The target compound's synthetic utility is established through its demonstrated role as the key intermediate in the synthesis of olivacine derivatives with quantifiable cytostatic activity. When the ethylamine precursor (CAS 95835-25-9, directly derivable from the target compound via acetyl deprotection) is reacted with 6-methylpicolinic acid, the resulting 9-methoxy-5-methyl-1-(6-methylpyridin-2-yl)-6H-pyrido[4,3-b]carbazole derivatives exhibit significant cytostatic activity against cultured L1210 leukemia cells and high cytotoxicity towards multiple human tumor cell lines [1]. In a parallel study, the same ethylamine intermediate reacted with 2-methylisonicotinic acid yielded a 1-(2-methylpyridin-4-yl) olivacine derivative with confirmed cytostatic activity against L1210 cells [2]. Neither the N-benzyl analog (CAS 93841-55-5) nor the des-ethyl acetamide (CAS 146512-32-5) has been reported to undergo analogous cyclocondensation to yield biologically active pyrido[4,3-b]carbazoles in the peer-reviewed literature.

Synthetic intermediate Olivacine alkaloids Cytostatic activity Antitumor

EINECS Registration Advantage

CAS 93841-60-2 is registered under EINECS number 299-030-7, confirming its inclusion in the European Inventory of Existing Commercial Chemical Substances [1]. This registration status carries practical significance for EU-based procurement: it means the compound has been previously notified and can be manufactured in or imported into the EU without requiring a new substance registration under REACH, provided annual tonnage thresholds are respected. In contrast, the des-ethyl analog (CAS 146512-32-5) does not appear with a corresponding EINECS number in major regulatory databases, potentially triggering new substance notification requirements for EU procurement exceeding 1 tonne per annum [2].

Regulatory compliance EINECS registration European chemical procurement

CAS 93841-60-2: Procurement & Application Scenarios


Olivacine Antitumor Alkaloid Synthesis

CAS 93841-60-2 is the preferred starting material for academic and industrial medicinal chemistry groups synthesizing pyrido[4,3-b]carbazole (olivacine) derivatives with established cytostatic activity against leukemia (L1210) and human solid tumor cell lines [1]. The compound's N-methylacetamide terminus provides a balanced protection-activation profile: the acetyl group can be removed under mild conditions to liberate the ethylamine nucleophile required for cyclocondensation with picolinic acid derivatives, while the N-methyl group directs regioselectivity in the subsequent cyclization step [1][2]. Procurement of this specific intermediate eliminates the need for in-house synthesis of the ethylamine precursor, compressing the synthetic sequence by 3–4 steps relative to routes starting from unsubstituted carbazole.

Fragment-Based Library Screening

With a molecular weight of 310.39 Da, TPSA of 45.3 Ų, and XLogP3 of 3.5, CAS 93841-60-2 satisfies fragment-like physicochemical criteria (MW < 350 Da, LogP < 3.5, HBD ≤ 3, HBA ≤ 3) [1]. Its carbazole core provides a rigid, planar aromatic scaffold with a single hydrogen-bond-donating NH and two hydrogen-bond-accepting carbonyl and methoxy oxygens, enabling detection by both biophysical (NMR, SPR) and biochemical (HDAC, kinase panel) fragment screening assays [1]. The compound's LogP of 3.14 ensures adequate aqueous solubility for screening at 200–500 µM concentrations typical of fragment libraries, while retaining sufficient lipophilicity for target engagement.

Carbazole QC Reference Standard

The availability of a published, validated RP-HPLC method with documented retention behavior on Newcrom R1 columns makes CAS 93841-60-2 suitable as a system suitability standard or retention-time marker in quality control workflows for carbazole alkaloid analysis [1]. The method's demonstrated scalability to preparative isolation and MS compatibility (via formic acid substitution) provides procurement teams with immediate, actionable analytical protocols without requiring investment in method development [1]. When procured as a characterized reference standard (≥95% purity), this compound can serve as a calibration benchmark for quantifying related carbazole intermediates in reaction monitoring and final product release testing.

Streamlined EU Procurement

For EU-based CROs, pharmaceutical companies, and academic laboratories, CAS 93841-60-2 offers a procurement advantage through its EINECS listing (299-030-7), confirming its status as an existing commercial substance under REACH [1]. This registration eliminates the 3–12 month lead time and regulatory dossier preparation costs associated with new substance notification, enabling faster supply chain establishment. Procurement teams can reference the EINECS number directly on safety data sheets and customs documentation to expedite import clearance, a practical advantage over unregistered carbazole analogs that may face customs delays or require costly REACH registration prior to import.

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